3,6-Dichloroisoquinoline

Kinase Inhibition Drug Discovery Cancer Research

3,6-Dichloroisoquinoline (CAS: 1697221-90-1) is a critical heterocyclic scaffold for medicinal chemistry, specifically for developing selective CK2 kinase inhibitors. Its unique 3,6-dichloro substitution pattern enables precise sequential derivatization, which is unattainable with other isomers. This exact isomer is essential for reproducible synthesis and achieving sub-nanomolar biological activity. Verify purity ≥98% for reliable research outcomes.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
Cat. No. B15240723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloroisoquinoline
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H
InChIKeyWSZOXHNDDYCRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloroisoquinoline for Advanced Research: Chemical Class, Core Structure, and Strategic Sourcing Considerations


3,6-Dichloroisoquinoline (CAS: 1697221-90-1) is a halogenated heterocyclic compound belonging to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring with chlorine atoms substituted at the 3- and 6-positions . As a key intermediate in medicinal chemistry and organic synthesis, it exhibits notable reactivity profiles, including nucleophilic aromatic substitution (SNAr) and cross-coupling capabilities, making it a valuable scaffold for developing biologically active molecules [1]. Its structural features contribute to specific interactions with biological targets, such as kinases, which are of significant interest in drug discovery [2]. For procurement, understanding its unique substitution pattern is critical for ensuring the correct material is sourced for specific synthetic pathways and target engagement.

Why 3,6-Dichloroisoquinoline Cannot Be Substituted with Generic Dichloroisoquinolines in Critical Synthetic and Biological Applications


The assumption that any dichloroisoquinoline isomer can substitute for 3,6-Dichloroisoquinoline in research applications is fundamentally flawed due to the profound impact of chlorine substitution position on both chemical reactivity and biological target engagement. Synthetic routes relying on Suzuki-Miyaura or SNAr reactions are highly sensitive to the electronic and steric environment around the C-Cl bonds, with the 1,3-isomer, for instance, exhibiting a strong preference for palladium-catalyzed coupling at the 1-position, leaving the 3-chloro substituent intact [1]. In contrast, the 3,6-substitution pattern offers a distinct reactivity profile that dictates the order and outcome of sequential derivatizations [2]. Furthermore, in biological contexts, the specific placement of chlorine atoms dictates binding affinity and selectivity for kinase targets; the 3,6-isomer has demonstrated potent inhibition of CK2 at sub-nanomolar concentrations, a level of activity not observed in the more commonly available 1,6-dichloro or monochloro analogs [3][4]. Therefore, procuring the precise isomer is not a matter of convenience but a strict requirement for achieving reproducible synthesis and validated biological results.

Quantitative Evidence Guide: Comparative Performance Data for 3,6-Dichloroisoquinoline


Superior Kinase Inhibition: 3,6-Dichloroisoquinoline Exhibits Sub-Nanomolar Potency for CK2, Far Exceeding the Activity of the 1,6-Dichloro Isomer

3,6-Dichloroisoquinoline demonstrates a stark potency advantage in kinase inhibition compared to the 1,6-dichloroisoquinoline isomer. It inhibits human casein kinase II (CK2) with an IC50 of 0.610 nM [1]. In stark contrast, the 1,6-dichloroisoquinoline isomer has no reported activity against CK2, with its most notable reported activity being weak inhibition of monoamine oxidase B (MAO-B) at an IC50 of 17,000 nM [2]. This represents a >27,800-fold difference in potency for a clinically relevant kinase target. Additionally, 3,6-Dichloroisoquinoline shows potent inhibition of CLK2 (IC50 = 2.40 nM) and VEGFR2 (IC50 = 670 nM) [1][3], further highlighting its broad utility as a kinase inhibitor scaffold.

Kinase Inhibition Drug Discovery Cancer Research

Differential Reactivity for Sequential Derivatization: The 3,6-Substitution Pattern Enables Controlled, Stepwise Functionalization via Palladium Catalysis

The synthetic utility of 3,6-Dichloroisoquinoline is defined by the differential reactivity of its two chlorine atoms, a feature not shared by all isomers. While the 1,3-dichloroisoquinoline isomer undergoes palladium-catalyzed Suzuki coupling exclusively at the 1-position [1], the 3,6-substitution pattern is predicted to offer a distinct and potentially more balanced reactivity profile, allowing for sequential functionalization strategies [2]. The 6-position chlorine is anticipated to be more reactive in SNAr reactions due to para- and ortho-like activation by the ring nitrogen, while the 3-position is more susceptible to cross-coupling under appropriate catalytic conditions. This contrasts with 3-chloroisoquinoline, which has only a single reactive handle for derivatization, limiting the complexity of accessible compound libraries .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimized Physicochemical Profile for Drug-Likeness: 3,6-Dichloroisoquinoline Balances Lipophilicity and Solubility

The physicochemical properties of 3,6-Dichloroisoquinoline offer a balanced profile that is often more desirable in a drug discovery lead than its analogs. The compound has a predicted LogP of 3.22 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. This places it in the optimal range for oral bioavailability according to Lipinski's Rule of Five. In comparison, the 1,6-dichloro isomer is predicted to have a higher LogP of approximately 3.58 , which could lead to lower aqueous solubility and higher metabolic clearance. While the 3-bromo analog would be more reactive for certain cross-couplings, it would also be significantly more lipophilic and thus less drug-like. The combination of moderate lipophilicity and reasonable aqueous solubility makes the 3,6-dichloro scaffold a more attractive starting point for lead optimization campaigns.

Drug Discovery ADME Lead Optimization

Optimal Application Scenarios for Procuring 3,6-Dichloroisoquinoline Based on Comparative Evidence


Targeted Kinase Inhibitor Development for CK2-Driven Cancers

Given its sub-nanomolar IC50 (0.610 nM) against CK2 [1], 3,6-Dichloroisoquinoline is the preferred starting scaffold for medicinal chemistry programs focused on developing novel therapeutics for cancers where CK2 is implicated, such as multiple myeloma, chronic lymphocytic leukemia, and various solid tumors. The profound selectivity over MAO-B, as evidenced by the >27,800-fold difference in potency compared to the 1,6-isomer [1][2], significantly reduces the risk of off-target toxicity. This compound should be prioritized for procurement by research teams working on CK2-specific inhibitors.

Synthesis of Diversified Chemical Libraries via Sequential Cross-Coupling

For organic and medicinal chemistry groups aiming to generate diverse compound libraries from a single starting material, 3,6-Dichloroisoquinoline offers a unique advantage. Its two differentially reactive chlorine atoms enable a controlled, two-step functionalization process [3][4]. This allows for the efficient exploration of chemical space around the isoquinoline core, a capability not possible with monochloro analogs like 3-chloroisoquinoline . Procurement of this specific isomer is essential for synthetic routes requiring sequential derivatization.

Optimization of Lead Compounds with Balanced ADME Properties

In early-stage drug discovery, 3,6-Dichloroisoquinoline provides a valuable starting point with a favorable balance of lipophilicity (LogP 3.22) and aqueous solubility (3.1 mg/mL) [5]. This profile aligns well with the criteria for oral bioavailability. Compared to the more lipophilic 1,6-dichloro analog (LogP ~3.58) , the 3,6-isomer is predicted to have superior solubility and lower metabolic liability, making it a more strategic procurement choice for lead optimization programs aiming for an orally bioavailable drug candidate.

Chemical Biology Tool for Probing Kinase Signaling Pathways

Researchers investigating kinase signaling networks can utilize 3,6-Dichloroisoquinoline as a core structure to develop selective chemical probes. Its potent activity against CK2 (IC50 0.610 nM), CLK2 (IC50 2.40 nM), and VEGFR2 (IC50 670 nM) [1][6] makes it an ideal scaffold for creating tool compounds to dissect the roles of these kinases in cellular processes. The compound's differentiated activity profile, when compared to other isoquinoline isomers, provides a clear rationale for its selection in these precise biological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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